1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- is a heterocyclic compound featuring a pyrrolopyridine core fused with a carboximidamide group. The molecule is substituted with a chlorine atom at the 4-position and a hydroxylamine group on the amidine moiety. Its synthesis likely involves halogenation and functionalization of the pyrrolopyridine scaffold, followed by introduction of the carboximidamide group .
Properties
Molecular Formula |
C8H7ClN4O |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-N'-hydroxy-1H-pyrrolo[2,3-b]pyridine-5-carboximidamide |
InChI |
InChI=1S/C8H7ClN4O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13-14/h1-3,14H,(H2,10,13)(H,11,12) |
InChI Key |
NRLYPRWBRFUQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]pyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolo[2,3-b]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the carboximidamide group.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce dechlorinated or modified carboximidamide compounds, and substitution reactions can result in a variety of substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their potential as therapeutic agents. The compound in focus has shown promising results in various studies.
Anticancer Activity
Research indicates that pyrrolo[2,3-b]pyridine derivatives can exhibit anticancer properties. For instance, compounds derived from this scaffold have been tested against several cancer cell lines, demonstrating moderate cytotoxicity. A notable study highlighted the synthesis of derivatives that showed strong activity against nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy due to its role in NAD+ biosynthesis and cell growth regulation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been noted that pyrrolo[2,3-b]pyridine derivatives can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in inflammatory processes and tissue remodeling. Inhibiting these enzymes can potentially mitigate conditions such as arthritis and metastatic cancer .
The biological profile of 1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- has been explored through various pharmacological studies:
Phosphodiesterase Inhibition
This compound has been identified as a selective inhibitor of phosphodiesterase 4B (PDE4B), which plays a crucial role in regulating inflammatory responses. In vitro studies have shown that certain derivatives significantly inhibit tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to pro-inflammatory stimuli, suggesting their potential utility in treating inflammatory diseases and conditions related to the central nervous system (CNS) .
CNS Activity
The selectivity of the compound against various CNS receptors indicates its potential for treating neurological disorders. Compounds derived from this scaffold have been evaluated for their efficacy in models related to CNS diseases, showing promise as leads for further optimization and preclinical testing .
Case Studies
Several case studies illustrate the applications of 1H-Pyrrolo[2,3-b]pyridine derivatives:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, the compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival. This mechanism makes it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolopyridine Derivatives
Table 2: Functional Analogs (Carboximidamide Derivatives)
| Compound ID | Substituents on Pyrazole Core | Notable Features |
|---|---|---|
| 3 | 4-Chlorophenyl | Enhanced electron withdrawal |
| 9 | 3-Nitrophenyl | Reduced basicity of amidine |
| 6 | 2,4-Dichlorophenyl | High steric hindrance |
Research Findings and Implications
- Synthetic Feasibility : The high purity of A698638 (97%) indicates reliable methods for pyrrolopyridine halogenation, which could be adapted for synthesizing the target compound .
- Bioactivity Trends : Carboximidamide derivatives in show promise in targeting enzymes, suggesting the target compound’s N-hydroxy group might enhance metal-chelation or radical-scavenging activity .
- Formulation Strategies : ’s use of hydrochloride salts underscores the importance of salt formation for improving bioavailability, a consideration for the target compound’s development .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy- is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 185.62 g/mol
- CAS Number : Not explicitly available in the sources but closely related compounds are documented.
Biological Activity Overview
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly regarding their role as phosphodiesterase (PDE) inhibitors. Compounds within this class have shown potential in treating various conditions, including inflammation and neurological disorders.
Phosphodiesterase Inhibition
1H-Pyrrolo[2,3-b]pyridine derivatives have been identified as selective and potent inhibitors of PDE4B. For instance, a related compound demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli, indicating potential anti-inflammatory properties .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. For example:
- Substituents at the 4-position : Variants with different substituents at this position showed varied potency against PDE4B.
- Nitrogen atom placement : The positioning of nitrogen atoms within the core structure affects the compound's interaction with the target enzyme, influencing both potency and selectivity .
Case Study 1: PDE4B Inhibition
A study explored a series of pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors. The lead compound exhibited an IC₅₀ value of approximately 0.8 μM against PDE4B, demonstrating its potential as a therapeutic agent in CNS diseases due to its favorable pharmacokinetic properties .
| Compound | IC₅₀ (μM) | % Inhibition |
|---|---|---|
| Lead Compound | 0.8 | 85% |
| Control (Rolipram) | 0.5 | 90% |
Case Study 2: Anti-inflammatory Activity
Another research highlighted the anti-inflammatory effects of pyrrolo[2,3-b]pyridine derivatives. The compounds were tested for their ability to inhibit TNF-α release from LPS-stimulated macrophages. The results indicated that certain derivatives significantly reduced TNF-α levels, supporting their potential use in inflammatory diseases .
Pharmacological Applications
The pharmacological applications of 1H-Pyrrolo[2,3-b]pyridine derivatives extend beyond anti-inflammatory effects:
- CNS Disorders : Due to their selective inhibition of PDE4B and low toxicity against other CNS receptors, these compounds are being investigated for treating conditions such as depression and schizophrenia.
- Anticancer Activity : Certain derivatives have shown moderate cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Q & A
Basic Research Questions
What are the key synthetic challenges in preparing 1H-pyrrolo[2,3-b]pyridine derivatives like 4-chloro-N-hydroxy-5-carboximidamide?
Answer:
The synthesis of pyrrolo[2,3-b]pyridine derivatives often faces challenges in regioselective functionalization and stability of intermediates. For example:
- Regioselective halogenation : Position-specific substitution (e.g., 4-chloro) requires careful control of reaction conditions. Han et al. (2017) achieved regioselective bromination in similar scaffolds using controlled nitration and halogenation steps .
- Carboximidamide introduction : The 5-carboximidamide group may require protection/deprotection strategies to avoid side reactions. A common approach involves amidoxime intermediates followed by hydrolysis .
- Hydroxyl group stability : The N-hydroxy moiety is prone to oxidation; inert atmospheres or stabilizing agents (e.g., BHT) are recommended .
How can structural elucidation of this compound be performed using spectroscopic methods?
Answer:
A combination of techniques is critical:
- NMR :
- Mass spectrometry (HRMS) : Exact mass confirms molecular formula (C₈H₇ClN₄O, expected [M+H]⁺: 235.0382).
- X-ray crystallography : Used to resolve ambiguity in substituent positions (e.g., distinguishing 4-chloro from 6-chloro isomers) .
Advanced Research Questions
What structure-activity relationships (SARs) govern the biological activity of pyrrolo[2,3-b]pyridine derivatives targeting kinases like FGFR?
Answer:
Key SAR insights from FGFR inhibitor studies (e.g., compound 4h in ):
Methodological note : Use molecular docking (e.g., AutoDock Vina) to validate hydrogen bonding with FGFR1 residues (e.g., D641) .
How can experimental design address contradictory data in solubility and stability studies?
Answer:
Contradictions often arise from assay conditions. For example:
- Solubility :
- Stability :
- Monitor degradation via HPLC at 254 nm; acidic conditions may hydrolyze the carboximidamide group .
- Stability data from indicates no reproductive toxicity, but thorough toxicological profiling is advised for in vivo studies.
What computational strategies optimize binding affinity while minimizing off-target effects?
Answer:
- Molecular dynamics (MD) simulations : Assess binding persistence of the 4-chloro group in FGFR1’s hydrophobic pocket over 100 ns trajectories .
- Free energy perturbation (FEP) : Predict the impact of substituting N-hydroxy with bulkier groups .
- Off-target screening : Use SwissTargetPrediction to evaluate kinase selectivity and avoid promiscuous binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
